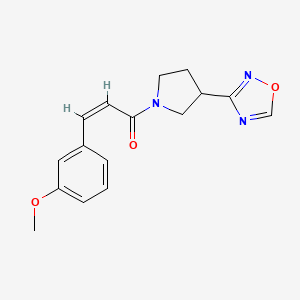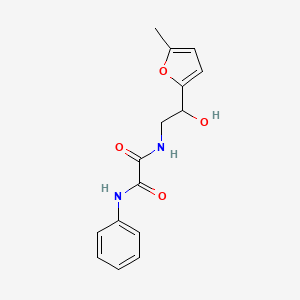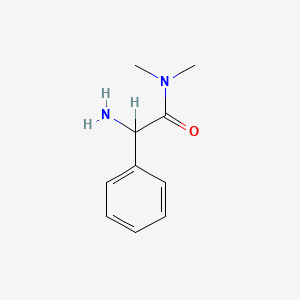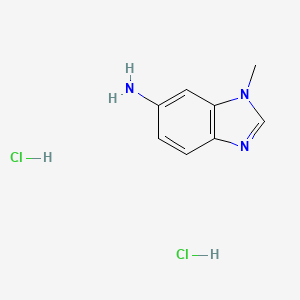![molecular formula C10H15FN4 B2371798 {[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine CAS No. 1820579-92-7](/img/structure/B2371798.png)
{[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “{[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The exact structure and orientation of these rings can influence the compound’s properties and interactions .
Physical And Chemical Properties Analysis
“{[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine” has a molecular weight of 133.16 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 1. Its exact mass and monoisotopic mass are 133.090292168 g/mol. Its topological polar surface area is 23.5 Ų. It has a heavy atom count of 9 .
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- Synthesis Techniques : Mukaiyama et al. (1976) described the synthesis of carboxamides using amines and carboxylic acids with a pyrimidine derivative, demonstrating the chemical versatility of such compounds (Mukaiyama et al., 1976).
- Derivative Development : Pivazyan et al. (2019) synthesized derivatives of pyrimidin-4-yl compounds, showing their utility in creating biologically active molecules, particularly as plant growth stimulators (Pivazyan et al., 2019).
Biological and Pharmacological Activities
- Antimicrobial Activity : Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts with antibacterial and antifungal properties, indicating the potential of pyrimidine derivatives in developing new antimicrobials (Mallikarjunaswamy et al., 2013).
- Cholinesterase Inhibition : Mohamed et al. (2011) developed 2,4-disubstituted pyrimidine derivatives with cholinesterase and amyloid-β aggregation inhibition properties, suggesting potential applications in treating neurodegenerative diseases (Mohamed et al., 2011).
- Phosphodiesterase Inhibition : Verhoest et al. (2012) identified a pyrimidine derivative as a selective PDE9A inhibitor, showing potential in treating cognitive disorders (Verhoest et al., 2012).
- Corrosion Inhibition : Ashassi-Sorkhabi et al. (2005) found that pyrimidine-based Schiff bases are effective corrosion inhibitors for mild steel in acidic environments (Ashassi-Sorkhabi et al., 2005).
Chemical Properties and Transformations
- Biotransformation : Lindgren et al. (2013) explored the biotransformation of aminoisoindole inhibitors, providing insights into the metabolic fate of aryl-pyrimidine-containing compounds (Lindgren et al., 2013).
- Hydrogen-bond Basicity : Graton et al. (2001) established a scale of hydrogen-bond basicity for secondary amines, including pyrrolidines, contributing to understanding their chemical interactions (Graton et al., 2001).
Miscellaneous Applications
- Radiotherapy Enhancement : Jung et al. (2019) found that phenylpyrimidine derivatives can act as radiosensitizers, enhancing the effectiveness of radiotherapy in cancer treatment (Jung et al., 2019).
Propiedades
IUPAC Name |
1-[(2S,4S)-4-fluoro-1-pyrimidin-4-ylpyrrolidin-2-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4/c1-12-5-9-4-8(11)6-15(9)10-2-3-13-7-14-10/h2-3,7-9,12H,4-6H2,1H3/t8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEDSCZDHJPPRI-IUCAKERBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(CN1C2=NC=NC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1C[C@@H](CN1C2=NC=NC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-benzyl-4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2371724.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide](/img/structure/B2371725.png)

![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2371730.png)

![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2371732.png)
![3-[2-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]phenoxy]propanoic acid](/img/structure/B2371733.png)

![isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2371736.png)
![4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B2371738.png)